Razuprotafib sodium

Description

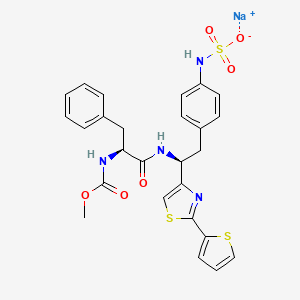

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1809275-69-1 |

|---|---|

Molecular Formula |

C26H25N4NaO6S3 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

sodium;N-[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate |

InChI |

InChI=1S/C26H26N4O6S3.Na/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35;/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35);/q;+1/p-1/t20-,21-;/m0./s1 |

InChI Key |

FXNDNMZPAYMZNC-GUTACTQSSA-M |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)[O-])C3=CSC(=N3)C4=CC=CS4.[Na+] |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)[O-])C3=CSC(=N3)C4=CC=CS4.[Na+] |

Origin of Product |

United States |

Molecular Mechanisms and Target Engagement of Razuprotafib Sodium

Selective Inhibition of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP)

Razuprotafib (B610421) functions by binding to and inhibiting the intracellular catalytic domain of VE-PTP. drugbank.com VE-PTP is an endothelial-specific phosphatase that dephosphorylates Tie2, effectively inactivating it and destabilizing the endothelial barrier. mdpi.comnih.gov By blocking this enzymatic activity, razuprotafib protects the phosphorylated, active state of the Tie2 receptor.

Razuprotafib has been identified as a highly potent inhibitor of the catalytic activity of VE-PTP. medchemexpress.comxcessbio.com In vitro enzymatic assays have demonstrated its ability to inhibit VE-PTP with a half-maximal inhibitory concentration (IC₅₀) in the picomolar range.

IC₅₀ against VE-PTP: 17 pM medchemexpress.comxcessbio.commedchemexpress.com

This high potency indicates a strong and specific interaction with its primary molecular target.

The selectivity of a targeted inhibitor is crucial for its mechanism of action. Razuprotafib exhibits a high degree of selectivity for VE-PTP when compared against a panel of other phosphatases. medchemexpress.comxcessbio.com It shows significantly lower potency against the structurally related Protein Tyrosine Phosphatase 1B (PTP1B), an important negative regulator in insulin (B600854) and leptin signaling. medchemexpress.comnih.gov However, it does show high potency against HePTP (HPTPη) and PTPγ (HPTPγ), though its primary therapeutic action is linked to VE-PTP inhibition due to VE-PTP's specific role in regulating Tie2 in the vascular endothelium. mdpi.commedchemexpress.comxcessbio.com

| Phosphatase Target | IC₅₀ Value | Reference |

|---|---|---|

| VE-PTP | 17 pM | medchemexpress.comxcessbio.commedchemexpress.com |

| HPTPη | 36 pM | medchemexpress.comxcessbio.commedchemexpress.com |

| HPTPγ | 100 pM | medchemexpress.comxcessbio.commedchemexpress.com |

| PTP1B | 780 nM | medchemexpress.comxcessbio.commedchemexpress.com |

Restoration and Enhancement of Tie2 Receptor Activation

The primary consequence of VE-PTP inhibition by razuprotafib is the activation of the Tie2 receptor. arvojournals.orgnih.gov This activation triggers downstream signaling cascades that are crucial for maintaining endothelial function and vascular quiescence. drugbank.commedrxiv.org

Research has shown that razuprotafib directly promotes the phosphorylation of the Tie2 receptor in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). medchemexpress.comxcessbio.com This phosphorylation is a hallmark of receptor activation. Following Tie2 activation, stimulation of downstream signaling molecules, including Akt, endothelial nitric oxide synthase (eNOS), and ERK, has been observed. medchemexpress.commedchemexpress.com In vivo studies have further confirmed that systemic administration of razuprotafib promotes the phosphorylation of Tie2 in retinal endothelial cells. medchemexpress.comxcessbio.com

Angiopoietin-1 (Ang1) is the primary activating ligand for the Tie2 receptor. nih.gov Razuprotafib has been shown to enhance the effects of Ang1. medchemexpress.comxcessbio.com By inhibiting VE-PTP, razuprotafib lowers the threshold for Tie2 activation, thereby augmenting the phosphorylation induced by Ang1. medchemexpress.comxcessbio.com This synergistic action leads to a more robust and sustained activation of the Tie2 signaling pathway.

A key feature of razuprotafib's mechanism is its ability to activate Tie2 independently of the levels of its ligands, Ang1 and Angiopoietin-2 (Ang2). medrxiv.org Ang2 is typically considered a competitive antagonist of Ang1, inhibiting Tie2 signaling, particularly in inflammatory or hypoxic conditions. medrxiv.orgnih.gov Studies have demonstrated that razuprotafib can achieve ligand-independent Tie2 activation, even in states of endothelial stress where Ang1 may be less effective. medrxiv.org Furthermore, evidence suggests that by inhibiting VE-PTP, razuprotafib may promote the weak agonist properties of Ang2, converting it from an antagonist to a partial activator of the Tie2 receptor. medrxiv.org This allows razuprotafib to restore protective Tie2 signaling even in pro-inflammatory environments characterized by high levels of Ang2. medrxiv.org

Downstream Signaling Pathway Activation

The activation of the Tie2 receptor by Razuprotafib sodium triggers the phosphorylation of several key intracellular signaling molecules. This modulation of downstream pathways is central to the compound's mechanism of action, leading to enhanced endothelial cell function and vascular stability. Research has identified at least three major downstream signaling pathways that are activated: the phosphorylation of AKT, the activation of endothelial nitric oxide synthase (eNOS), and the stimulation of extracellular signal-regulated kinase (ERK).

Phosphorylation of AKT

A critical downstream effector of Tie2 activation is the serine/threonine kinase AKT, also known as protein kinase B. Studies have demonstrated that Razuprotafib treatment leads to increased phosphorylation of AKT at serine residue 473 (Ser473) in human umbilical vein endothelial cells (HUVECs). This phosphorylation is a key step in the activation of AKT.

In experimental settings, the treatment of HUVECs with Razuprotafib has been shown to dose-dependently increase the phosphorylation of AKT. This effect is observed both when Razuprotafib is administered alone and in combination with angiopoietin-1 (Ang-1), a natural ligand for the Tie2 receptor. The synergistic effect with Ang-1 suggests that Razuprotafib enhances the natural signaling cascade of the Tie2 pathway. For instance, in HUVECs, Razuprotafib has been shown to promote the phosphorylation of AKT, an effect that is crucial for mediating endothelial cell survival and inhibiting apoptosis.

Activation of Endothelial Nitric Oxide Synthase (eNOS)

Another pivotal downstream target of Razuprotafib-mediated Tie2 activation is endothelial nitric oxide synthase (eNOS). The activation of eNOS is critical for the production of nitric oxide (NO), a potent vasodilator that plays a key role in regulating vascular tone and blood pressure. nih.gov

Research has shown that Razuprotafib increases the phosphorylation of eNOS at serine residue 1177 (Ser1177) in HUVECs. nih.govresearchgate.net This phosphorylation event is a well-established mechanism for enhancing eNOS activity and subsequent NO production. nih.gov The vasodilator effect of Razuprotafib, observed as a transient decrease in blood pressure in clinical studies, is likely attributable to this activation of eNOS. nih.govnih.gov Furthermore, in diabetic mouse models, the administration of a VE-PTP inhibitor like Razuprotafib has been shown to restore endothelial function in an eNOS-dependent manner. nih.gov Studies have also indicated that VE-PTP can directly dephosphorylate eNOS at tyrosine residue 81 (Tyr81), and inhibition of VE-PTP by Razuprotafib abolishes this dephosphorylation, further contributing to eNOS activation. nih.gov

Stimulation of Extracellular Signal-Regulated Kinase (ERK)

The extracellular signal-regulated kinase (ERK) pathway, also a part of the mitogen-activated protein kinase (MAPK) cascade, is another downstream target of Tie2 signaling. While the role of AKT and eNOS in Razuprotafib's mechanism is more extensively documented, evidence also points to the stimulation of ERK.

In HUVECs, treatment with Razuprotafib has been shown to stimulate the phosphorylation of ERK. The activation of the ERK pathway is generally associated with cell proliferation, differentiation, and survival. In the context of endothelial cells, ERK signaling can contribute to processes such as angiogenesis. The activation of ERK by Razuprotafib suggests a broader impact on endothelial cell biology beyond the immediate regulation of vascular tone and permeability.

Implications for Endothelial Function and Vascular Stability

The activation of eNOS and subsequent production of NO leads to vasodilation, which can improve blood flow and reduce blood pressure. nih.gov NO also has anti-inflammatory and anti-thrombotic properties, further contributing to vascular health. The stimulation of ERK, while needing further elucidation in the specific context of Razuprotafib, may play a role in endothelial cell homeostasis and response to injury.

Together, these signaling events contribute to the tightening of endothelial cell junctions, reduction of vascular leakage, and suppression of inflammation, all of which are hallmarks of a stable and healthy vasculature. drugbank.commedrxiv.org By targeting VE-PTP to activate Tie2 and its downstream effectors, this compound represents a novel therapeutic approach for a variety of disorders characterized by compromised vascular integrity. drugbank.com

Interactive Data Table: Effect of Razuprotafib (AKB-9778) on Downstream Signaling

| Target Protein | Phosphorylation Site | Experimental Model | Key Finding | Reference |

| AKT | Ser473 | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased phosphorylation, indicating activation. | researchgate.net |

| eNOS | Ser1177 | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased phosphorylation, leading to activation. | nih.govresearchgate.net |

| eNOS | Tyr81 | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of dephosphorylation by VE-PTP, leading to activation. | nih.gov |

| ERK | Not Specified | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased phosphorylation, indicating stimulation of the pathway. | |

| eNOS | Not Specified | Mouse Aorta | Induced NOS inhibitor-sensitive relaxation of endothelium-intact rings. | nih.gov |

Preclinical Pharmacological Investigations of Razuprotafib Sodium

In Vitro Studies on Endothelial Cell Function and Vascular Remodeling

Effects on Human Umbilical Vein Endothelial Cells (HUVECs)

Human Umbilical Vein Endothelial Cells (HUVECs) are a widely utilized in vitro model for studying general endothelial cell functions, including angiogenesis. Research has shown that Razuprotafib (B610421) (AKB-9778) impacts HUVEC behavior, primarily through its mechanism of Tie2 activation.

In studies investigating vascular stability, Razuprotafib has been shown to promote the phosphorylation of Tie2 and activate downstream signaling molecules in HUVECs. medchemexpress.com Specifically, it enhances the effects of angiopoietin-1 (Ang-1), a natural ligand for Tie2, and can even activate Tie2 independently. nih.gov This leads to the stabilization of endothelial junctions and a reduction in vascular permeability. For instance, in HUVECs subjected to hypoxic conditions, which typically upregulate VE-PTP and blunt the response to Ang-1, Razuprotafib restored Tie2 activation and downstream signaling.

Further studies have demonstrated that Razuprotafib can counteract the pro-inflammatory and prothrombotic changes in HUVECs induced by external stressors. When HUVECs were treated with plasma from patients with severe COVID-19, which normally induces a procoagulant state, the addition of Razuprotafib was found to suppress this response. nih.govmedrxiv.orgmedrxiv.org This effect is attributed to the restoration of cytoprotective Tie2 signaling, which helps maintain the anticoagulant properties of the endothelial surface. nih.gov In one study, Razuprotafib triggered an increase in the phosphorylation of AKT at the Ser473 residue in HUVECs, while the total levels of AKT remained unchanged, indicating the activation of this key survival and proliferation pathway. revvity.com

The table below summarizes key findings from in vitro studies of Razuprotafib on HUVECs.

| Experimental Model | Observed Effect of Razuprotafib (AKB-9778) | Underlying Mechanism | Reference |

|---|---|---|---|

| Hypoxic HUVECs | Restored TIE2 activation and downstream signaling. | Inhibition of VE-PTP, which is upregulated in hypoxia. | nih.gov |

| HUVECs treated with COVID-19 plasma | Suppressed the procoagulant response. | Restoration of cytoprotective TIE2 signaling. | nih.govmedrxiv.orgmedrxiv.org |

| HUVECs | Increased phosphorylation of AKT (Ser473). | Activation of the TIE2 pathway. | revvity.com |

Studies on Human Brain Microvascular Endothelial Cells (HBMEC) and HBEC-5i

The blood-brain barrier (BBB) presents a unique and highly regulated vascular environment. Human Brain Microvascular Endothelial Cells (HBMECs) and the immortalized cell line HBEC-5i are critical in vitro models for studying the specific effects of compounds on the cerebral vasculature. Recent research has directly implicated Razuprotafib (AKB-9778) in modulating the function of these cells. nih.gov

A key study investigating the role of TIE2 in hypertensive intracerebral hemorrhage (ICH) utilized HBMECs and HBEC-5i to explore the effects of Razuprotafib. The findings from this research provide direct evidence for the compound's influence on cellular proliferation, migration, and angiogenesis in brain endothelial cells through the activation of TIE2. nih.gov

In vitro assays using HBMECs and HBEC-5i have revealed that the modulation of TIE2 expression significantly impacts cellular proliferation. nih.gov The activation of TIE2 by Razuprotafib was shown to affect the proliferative capacity of these brain endothelial cells. nih.gov By promoting a more stable and quiescent endothelial phenotype, Razuprotafib's activation of TIE2 signaling can influence the rate of cell division.

The same study also demonstrated that TIE2 modulation via Razuprotafib has a significant effect on the migratory capabilities of HBMECs and HBEC-5i cells. nih.gov Endothelial cell migration is a fundamental component of angiogenesis and vascular remodeling. The activation of TIE2 by Razuprotafib was found to influence this process in the context of brain microvascular endothelial cells. nih.gov

Angiogenesis, the formation of new blood vessels, is a complex process that is tightly regulated. In vitro angiogenesis assays with HBMECs and HBEC-5i showed that Razuprotafib-mediated TIE2 activation plays a crucial role in this process. nih.gov While Razuprotafib did not directly inhibit tumor cell growth in other models, it did affect the formation of tube-like structures by endothelial cells, a key step in angiogenesis. medkoo.com

The table below summarizes the effects of Razuprotafib on HBMEC and HBEC-5i cells.

| Cellular Process | Cell Line(s) | Observed Effect of Razuprotafib (AKB-9778) | Reference |

|---|---|---|---|

| Cellular Proliferation | HBMEC, HBEC-5i | Influences cellular proliferation through TIE2 activation. | nih.gov |

| Cell Migration | HBMEC, HBEC-5i | Significantly influences cell migration. | nih.gov |

| Angiogenesis | HBMEC, HBEC-5i | Affects the formation of tube-like structures. | nih.gov |

Crucially, the investigation into the effects of Razuprotafib on HBMECs and HBEC-5i identified the specific signaling pathway involved. The study revealed that the influence of TIE2 activation on cellular proliferation, migration, and angiogenesis is mediated through the Rap1/MEK/ERK signaling pathway. nih.gov

Razuprotafib, by inhibiting VE-PTP, promotes the phosphorylation and activation of TIE2. This activation, in turn, stimulates a cascade of intracellular signaling events. The research on brain endothelial cells demonstrates that this cascade involves the small GTPase Rap1, which then signals through the Mitogen-activated protein kinase kinase (MEK) and the Extracellular signal-regulated kinase (ERK). nih.gov The activation of the ERK pathway is a known downstream effect of TIE2 signaling and is critical for various cellular functions, including growth and differentiation. medchemexpress.commolnova.com This finding directly links Razuprotafib's mechanism of action to a key signaling pathway that governs the behavior of brain microvascular endothelial cells. nih.gov

Impact on Endothelial Barrier Integrity

The integrity of the endothelial barrier is crucial for maintaining tissue homeostasis, and its disruption is a hallmark of several pathological conditions. Razuprotafib's primary mechanism involves the inhibition of VE-PTP, an enzyme that negatively regulates Tie2 receptor activation in endothelial cells. researchgate.net By inhibiting VE-PTP, razuprotafib promotes the phosphorylation and activation of Tie2, which in turn strengthens the endothelial barrier and protects it against agents that induce hyperpermeability. nih.gov

In Vivo Efficacy Studies in Animal Models

The therapeutic potential of razuprotafib has been extensively evaluated in various animal models of human diseases, with a significant focus on ocular conditions characterized by vascular dysfunction.

Preclinical research in ocular disease models has provided substantial evidence for the efficacy of razuprotafib in modulating key pathological processes such as neovascularization, vascular leakage, and aqueous humor outflow dynamics.

Subretinal neovascularization, a form of choroidal neovascularization (CNV), is a critical factor in diseases like neovascular age-related macular degeneration (nAMD). The angiopoietin/Tie2 signaling pathway is integral to maintaining vascular integrity, and its dysregulation contributes to neovascularization. researchgate.net Preclinical studies have positioned VE-PTP inhibitors like razuprotafib as a therapeutic strategy to counter this process. researchgate.net

In a key study using Rho-VEGF-transgenic mice, a model that develops subretinal neovascularization, systemic administration of razuprotafib was shown to activate its target, Tie2. researchgate.net Immunohistochemical analysis of retinal flat mounts revealed that while the neovessels in control animals stained for TIE2, they lacked the phosphorylated, active form (p-TIE2). In contrast, in mice treated with razuprotafib, the neovessels stained positive for both TIE2 and p-TIE2, indicating successful target engagement and activation of the vascular stability pathway within the pathological vessels. researchgate.net

Table 1: Effect of Razuprotafib on TIE2 Phosphorylation in a Mouse Model of Subretinal Neovascularization

| Treatment Group | TIE2 Staining in Neovessels | p-TIE2 Staining in Neovessels | Outcome |

|---|---|---|---|

| Vehicle Control | Positive | Negative | TIE2 is present but inactive. |

Vascular endothelial growth factor (VEGF) is a potent inducer of vascular permeability, and its over-expression is a key driver of edema in diseases like diabetic macular edema. Razuprotafib has been shown to effectively block VEGF-induced vascular leakage in both in vitro and in vivo models. researchgate.net

In an in vitro study using human umbilical vein endothelial cell (HUVEC) monolayers, razuprotafib significantly blocked the increased permeability caused by VEGF. researchgate.net This effect was confirmed in vivo. Using a Miles assay in mice, a standard method for quantifying vascular permeability, razuprotafib was shown to inhibit vascular leakage in the skin. researchgate.net Furthermore, its efficacy extended to the retina, where it also demonstrated the ability to block vascular leakage. researchgate.net The mechanism for this effect is linked to its inhibition of VE-PTP, which in turn can reduce the phosphorylation and activation of VEGFR2, a key step in the VEGF signaling cascade that leads to increased permeability. mdpi.com

Table 2: Preclinical Evidence for Razuprotafib's Blockade of Vascular Leakage

| Model System | Permeability Inducer | Effect of Razuprotafib (AKB-9778) | Reference |

|---|---|---|---|

| HUVEC Monolayers | VEGF | Blocked increased permeability | researchgate.net |

| Mouse Skin (Miles Assay) | Histamine | Inhibited vascular leakage | researchgate.net |

| Mouse Retina | Not Specified | Blocked vascular leakage | researchgate.net |

The conventional pathway for aqueous humor outflow involves its passage through the trabecular meshwork and into Schlemm's canal (SC). arvojournals.org Impaired function of SC is a major contributor to elevated intraocular pressure (IOP) in glaucoma. Razuprotafib has been identified as a promising agent for improving SC function.

Studies in mouse and rabbit models have shown that topical ocular administration of razuprotafib leads to a significant reduction in IOP. nih.gov This IOP-lowering effect is attributed to an increase in the conventional outflow facility. nih.gov Mechanistically, razuprotafib activates Tie2 in the endothelium of Schlemm's canal. nih.gov This activation leads to an expansion of the filtration area of the SC, facilitating greater aqueous humor efflux. nih.gov These findings have been consistently observed in both young and aged mice, suggesting that razuprotafib can rejuvenate SC function.

The beneficial effects of razuprotafib on aqueous humor outflow are rooted in its direct actions on the endothelial cells lining Schlemm's canal (SCECs). VE-PTP, the target of razuprotafib, is localized to SCECs in both human and mouse eyes. nih.gov By inhibiting VE-PTP, razuprotafib activates Tie2 signaling within these specific cells. nih.gov

This targeted activation has been shown to have a rejuvenating effect on aged SCECs. In aged mice, treatment with razuprotafib resulted in an increased number of Prox-1 positive SCECs, which is an indicator of rejuvenation. Furthermore, the treatment led to an increase in the proliferation of SCECs and a significant reduction in apoptosis (programmed cell death) within the canal. Glaucomatous SCECs can undergo fibrotic changes, expressing markers like α-SMA and collagen I-α1. By promoting the health and function of the endothelial lining, razuprotafib helps maintain the structural and functional integrity of this critical outflow structure.

Table 3: Effects of Razuprotafib (AKB-9778) on Schlemm's Canal in Animal Models

| Parameter | Animal Model | Effect of Razuprotafib | Reference |

|---|---|---|---|

| Intraocular Pressure (IOP) | Rabbit, Mouse | Significantly reduced | nih.gov |

| Outflow Facility | Mouse | Increased | nih.gov |

| Schlemm's Canal Area | Mouse (young and aged) | Significantly increased | nih.gov |

| SCEC Apoptosis | Aged Mouse | Significantly reduced |

Ocular Disease Models

Modulation of Schlemm's Canal Function and Aqueous Humor Outflow

Enhancement of Schlemm's Canal Filtration Area

Preclinical studies in murine models have demonstrated that Razuprotafib enhances the filtration area of the Schlemm's canal (SC), a key component of the conventional aqueous humor outflow pathway. In a study involving 4-week-old wild-type (WT) C57Bl/6 mice and Tie2 hemizygous (Tie2+/-) mice, topical ocular administration of a 4% Razuprotafib solution twice daily for four weeks resulted in a significant expansion of the SC filtration area. researchgate.net Specifically, the SC area increased by 10.1% in WT mice and 13.3% in Tie2+/- mice compared to vehicle-treated controls. researchgate.net

Another investigation focused on aged mice (75-85 weeks old), a model relevant to age-related changes in the eye. nih.govnih.gov After four weeks of twice-daily topical treatment with Razuprotafib, these aged mice exhibited a significant 7.6% increase in the SC area compared to the control group. nih.govnih.gov These findings suggest that Razuprotafib can remodel and expand the aqueous humor filtration area in both young and aged eyes.

Table 1: Effect of Razuprotafib on Schlemm's Canal (SC) Filtration Area in Mice

| Animal Model | Treatment Duration | Change in SC Area vs. Control | Reference |

|---|---|---|---|

| Wild-Type (WT) Mice (4 weeks old) | 4 weeks | +10.1% | researchgate.net |

| Tie2+/- Mice (4 weeks old) | 4 weeks | +13.3% | researchgate.net |

Increase of Outflow Facility in Mouse Eyes

Consistent with the observed enhancement of the Schlemm's canal filtration area, Razuprotafib has been shown to increase the facility of aqueous humor outflow in mouse eyes. In ex vivo experiments using enucleated eyes from C57 mice that had been treated topically with Razuprotafib once daily for three days, a significant increase in outflow facility was measured. frontiersin.orgnih.gov The Razuprotafib-treated eyes demonstrated a 33% increase in outflow facility compared to control eyes, with measurements of 3.4 ± 0.4 nl/min/mm Hg in the treated group versus 2.5 ± 0.2 nl/min/mm Hg in the control group. frontiersin.orgnih.gov This provides direct evidence that Razuprotafib's mechanism of action involves improving the drainage of aqueous humor through the conventional outflow pathway.

Table 2: Effect of Razuprotafib on Outflow Facility in Mouse Eyes

| Animal Model | Treatment Duration | Outflow Facility (nl/min/mm Hg) | Percentage Increase vs. Control | Reference |

|---|---|---|---|---|

| C57 Mice | 3 days (once daily) | Control: 2.5 ± 0.2 | 33% | frontiersin.orgnih.gov |

Intraocular Pressure Regulation Mechanisms in Animal Models (e.g., mice, rabbits)

The enhancement of Schlemm's canal filtration area and outflow facility by Razuprotafib translates into a reduction of intraocular pressure (IOP) in various animal models. The primary mechanism is the activation of the Tie2 pathway in the endothelium of the Schlemm's canal, which helps to regulate aqueous humor drainage. frontiersin.orgfrontiersin.org

In ocular normotensive C57 mice, once-daily topical application of Razuprotafib led to a progressive decrease in IOP, reaching a reduction of 1.6 ± 0.3 mm Hg by day three. frontiersin.orgnih.gov Similarly, in aged mice, a significant lowering of IOP was observed after four weeks of treatment. nih.govnih.govnih.gov

Studies in ocular normotensive New Zealand White rabbits also demonstrated a dose-dependent IOP-lowering effect. frontiersin.org Topical ocular administration of a 4.0% Razuprotafib solution produced a significantly greater reduction in IOP compared to both vehicle and a lower concentration (1.5%) of the drug. frontiersin.org These findings in animal models are consistent with observations in human clinical trials where subcutaneously administered Razuprotafib lowered IOP in ocular normotensive patients with diabetic eye disease. jci.orgbiospace.com

Table 3: Effect of Razuprotafib on Intraocular Pressure (IOP) in Animal Models

| Animal Model | Key Finding | Reference |

|---|---|---|

| Ocular Normotensive C57 Mice | IOP reduction of 1.6 ± 0.3 mm Hg after 3 days of topical treatment. | frontiersin.orgnih.gov |

| Aged Mice (75-85 weeks old) | Significant IOP reduction after 4 weeks of topical treatment. | nih.govnih.govnih.gov |

Rejuvenation of Schlemm's Canal in Aged Mouse Models

Beyond simply increasing the filtration area, Razuprotafib has shown effects consistent with a "rejuvenation" of the Schlemm's canal in aged mice. In a study involving 75- to 85-week-old mice, four weeks of topical Razuprotafib treatment led to an increase in the number of Prox-1 positive endothelial cells in the Schlemm's canal. nih.gov Prox-1 is a marker for lymphatic endothelium, and its increased presence suggests a restoration of the Schlemm's canal's cellular characteristics. nih.gov Furthermore, the treatment resulted in a significant reduction in the number of apoptotic (caspase 3-positive) endothelial cells within the Schlemm's canal of these aged mice, indicating a protective and restorative effect on the tissue. arvojournals.org

Studies in Preclinical Models of Diabetic Retinopathy

Razuprotafib has been investigated for its therapeutic potential in diabetic retinopathy, a condition characterized by vascular leakage and pathological neovascularization. Preclinical studies in mouse models have shown that Razuprotafib, through its inhibition of VE-PTP and subsequent activation of Tie2, can counteract these key pathological processes.

In a mouse model of ischemia-induced retinal neovascularization, which is highly relevant to diabetic retinopathy, Razuprotafib was shown to suppress the formation of new blood vessels. jci.org This inhibitory effect was observed even in the presence of high levels of Angiopoietin-2 (Ang-2), a protein that typically promotes neovascularization. jci.org Furthermore, Razuprotafib demonstrated the ability to block vascular endothelial growth factor (VEGF)-induced leakage from retinal vessels, a critical factor in the development of diabetic macular edema. jci.org These findings highlight Razuprotafib's mechanism of stabilizing the retinal vasculature and reducing the pathological hallmarks of diabetic retinopathy in preclinical settings.

Systemic Vascular Dysfunction Models

Investigations in Extracorporeal Circulation (ECC)-Induced Microvascular Dysfunction Models (e.g., rats)

The effects of Razuprotafib have also been explored in a rat model of microvascular dysfunction induced by extracorporeal circulation (ECC), a scenario relevant to complications from procedures like cardiopulmonary bypass. In this model, a single dose of Razuprotafib was administered to rats subjected to ECC. The study found that Razuprotafib did not significantly improve the ECC-induced impairment of capillary perfusion or the associated renal edema, as measured by the wet-to-dry weight ratio of the kidneys. frontiersin.orgjci.org

However, the investigation did reveal some potentially beneficial systemic effects. Razuprotafib was observed to suppress the ECC-induced increase in the inflammatory cytokine TNFα. jci.org Additionally, it improved the PaO2/FiO2 ratio, suggesting a positive impact on ECC-induced lung injury. jci.org It was also noted that the administration of Razuprotafib led to an immediate, transient decrease in mean arterial pressure. jci.org

Table 4: Effects of Razuprotafib in a Rat Model of ECC-Induced Microvascular Dysfunction

| Parameter | Observation | Reference |

|---|---|---|

| Capillary Perfusion | No significant improvement. | frontiersin.orgjci.org |

| Renal Edema | No significant improvement. | frontiersin.orgjci.org |

| TNFα Levels | Suppressed the ECC-induced increase. | jci.org |

| Lung Injury (PaO2/FiO2 ratio) | Improved ratio. | jci.org |

Potential for Vascular Normalization in Preclinical Tumor Models

The abnormal and dysfunctional vasculature of solid tumors presents a significant barrier to effective cancer therapy. Vascular normalization, a strategy aimed at restoring a more mature and functional tumor blood vessel network, is an emerging therapeutic concept. Razuprotafib, also known as AKB-9778, has been investigated for its potential to induce vascular normalization in preclinical cancer models by inhibiting VE-PTP and thereby activating Tie2 signaling.

Studies in orthotopic models of murine mammary carcinoma (4T1 and E0771) have shown that treatment with AKB-9778 led to an increase in vessel density in established primary tumors. nih.gov In a human vascularized micro-tumor model of triple-negative breast cancer (TNBC), treatment with Razuprotafib resulted in a significant increase in the percentage of vascular area within the treated micro-tumors, which is consistent with an increased vessel density. nih.govbiorxiv.org

Table 2: Effect of AKB-9778 on Vessel Density in Preclinical Breast Cancer Models

| Tumor Model | Treatment | Outcome on Vessel Density | Reference |

| 4T1 Murine Mammary Carcinoma | AKB-9778 | Increased | nih.gov |

| E0771 Murine Mammary Carcinoma | AKB-9778 | Increased | nih.gov |

| MDA-MB-231 TNBC VMT | Razuprotafib (10 nM) | Increased percentage of vascular area | nih.govbiorxiv.org |

Pericytes are crucial for maintaining the stability and integrity of blood vessels. Tumor blood vessels are often characterized by poor pericyte coverage, contributing to their leakiness and dysfunction. Preclinical studies have demonstrated that Razuprotafib can enhance the association of pericytes with tumor vessels. In both 4T1 and E0771 breast tumor models, AKB-9778 therapy resulted in more structurally mature tumor vessels, as evidenced by increased pericyte coverage. nih.gov This was quantified by the colocalization of the pericyte marker NG2 with the endothelial cell marker CD31. nih.gov These findings suggest that Razuprotafib can promote a more normalized and stable tumor vasculature by improving pericyte investment. nih.govpatsnap.com

Table 3: Effect of AKB-9778 on Pericyte Coverage in Preclinical Breast Cancer Models

| Tumor Model | Method of Assessment | Outcome on Pericyte Coverage | Reference |

| 4T1 Murine Mammary Carcinoma | Colocalization of CD31 and NG2 | Increased | nih.gov |

| E0771 Murine Mammary Carcinoma | Colocalization of CD31 and Desmin | Increased | nih.gov |

Modulation of Lipid Metabolism Pathways in Tumor Endothelial Cells (e.g., HSD17B7 expression)

The tumor microenvironment is characterized by significant metabolic alterations, including changes in lipid metabolism, which are crucial for cancer cell survival and proliferation. moffitt.org Tumor cells in an acidic environment, a common feature of the tumor microenvironment, have been shown to increase lipid synthesis and accumulate lipid droplets. moffitt.org This adaptation is considered a hallmark of cancer and is essential for tumor development. moffitt.org The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and is often targeted by anti-cancer therapies. mdpi.comresearchgate.net Therapies that inhibit vascular endothelial growth factor (VEGF), a key driver of angiogenesis, have been observed to induce shifts in lipid metabolism within tumors. researchgate.net

Razuprotafib sodium, by targeting the VE-PTP/Tie2 pathway, plays a significant role in normalizing tumor vasculature. nih.gov This involves stabilizing blood vessels and reducing the abnormalities that contribute to an aggressive tumor phenotype. nih.gov While the effects of razuprotafib on the structural and functional aspects of tumor endothelial cells are documented, its specific impact on lipid metabolism pathways within these cells, particularly the expression of hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7), is not yet detailed in the available scientific literature. HSD17B7 is an enzyme involved in both sex steroid and cholesterol biosynthesis. youtube.com While alterations in lipid metabolism are a known consequence of targeting tumor vasculature, a direct regulatory link between this compound treatment and HSD17B7 expression in tumor endothelial cells has not been established in preclinical studies to date. Further research is required to elucidate the specific molecular pathways related to lipid metabolism that are modulated by this compound in the context of the tumor endothelium.

Efficacy in Hypertensive Intracerebral Hemorrhage (ICH) Mouse Models

Hypertensive intracerebral hemorrhage (ICH) is a severe form of stroke with high rates of mortality and disability. nih.gov A critical aspect of the pathophysiology of ICH is the disruption of the blood-brain barrier (BBB), which can be exacerbated by high blood pressure. nih.govresearchgate.net Preclinical research has focused on therapeutic strategies that can protect the vasculature and reduce the extent of brain injury.

A recent study investigated the therapeutic potential of this compound (AKB-9778) in a mouse model of hypertensive ICH. nih.gov This research revealed a significant downregulation of the tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2) in the cerebral blood vessels of hypertensive ICH mice compared to control animals. nih.gov TIE2 is a key receptor in maintaining vascular stability, and its downregulation contributes to the vascular pathology seen in ICH. nih.govnih.gov

The study demonstrated that this compound effectively targets and activates TIE2 in human brain microvascular endothelial cells (HBMEC), influencing cellular functions such as proliferation, migration, and angiogenesis through the Rap1/MEK/ERK signaling pathway. nih.gov

Most importantly, in vivo experiments using a hypertensive ICH mouse model showed that the combination of this compound with antihypertensive drugs led to a reduction in both the incidence and the volume of intracerebral bleeding. nih.gov These findings suggest that by activating TIE2, this compound helps to stabilize the cerebral vasculature, mitigating the damaging effects of hypertension-induced hemorrhage.

Table 1: Efficacy of this compound in a Hypertensive ICH Mouse Model

| Treatment Group | Outcome Measures | Results | Citation |

|---|---|---|---|

| Hypertensive ICH Mice + Antihypertensives + Razuprotafib (AKB-9778) | Incidence of Bleeding | Mitigated | nih.gov |

| Volume of Bleeding | Mitigated | nih.gov | |

| Human Brain Microvascular Endothelial Cells (HBEC-5i) + Razuprotafib (AKB-9778) | TIE2 Activation | Activated | nih.gov |

| Cellular Proliferation | Influenced | nih.gov | |

| Cellular Migration | Influenced | nih.gov |

These preclinical results highlight the potential of this compound as a novel therapeutic agent for the treatment of hypertensive ICH, not by directly lowering blood pressure, but by enhancing the integrity of the brain's vascular network. nih.gov

Preclinical Pharmacokinetic and Metabolism Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Nonclinical Species

The disposition of radiolabeled ¹⁴C-razuprotafib following subcutaneous administration has been investigated in several nonclinical species and compared with human data. nih.gov These studies are crucial for understanding the pharmacokinetic profile of the compound.

Following subcutaneous injection, the absorption of razuprotafib (B610421) is rapid. nih.gov In pigmented rats, radioactivity from ¹⁴C-razuprotafib distributes quickly throughout the body tissues. Within 24 hours, it is primarily found in the end organs of elimination pathways and at the injection site. nih.gov In humans, radioactivity shows a greater distribution to plasma than to whole blood, with a blood-to-plasma ratio of 0.36. nih.gov

Table 1: Summary of ADME Findings for Razuprotafib in Nonclinical Species and Humans

| Parameter | Rat | Dog | Monkey | Human |

|---|---|---|---|---|

| Primary Circulating Component | Hydrolysis product (m/z 380) nih.gov | Razuprotafib (58%) nih.gov | Razuprotafib (99.3%) nih.gov | Razuprotafib (100%) nih.gov |

| Primary Excretion Route | Feces nih.gov | Feces nih.gov | Feces nih.gov | Feces nih.govinformahealthcare.com |

| Major Metabolite | Not specified | Not specified | MS633 (m/z 633) nih.gov | MS633 (m/z 633) nih.govinformahealthcare.com |

| Radioactivity Recovery | >93% nih.gov | >93% nih.gov | >93% nih.gov | >93% nih.gov |

In Vitro Metabolic Pathway Elucidation

In vitro studies utilizing human liver microsomes and the recombinant human cytochrome P450 enzyme CYP2C8 have been instrumental in deciphering the metabolic fate of razuprotafib. tandfonline.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of incubation samples confirmed that the CYP2C8 enzyme plays a significant role in the metabolism of razuprotafib. nih.govtandfonline.com These experiments successfully elucidated the complex metabolic pathways leading to the formation of various derivatives. nih.govmercer.edu

The principal metabolic pathway for razuprotafib observed in in vitro conditions is the extensive oxidation of its thiophene (B33073) and phenyl rings. informahealthcare.comtandfonline.comnih.gov This process involves a single oxidation event occurring on one of the phenyl groups. informahealthcare.comnih.govmercer.edu Concurrently, the thiophene moiety undergoes multiple, more complex oxidations. informahealthcare.comtandfonline.comnih.gov

The multi-step oxidation of the thiophene ring begins with an initial oxidation that results in the formation of a thiolactone. informahealthcare.comtandfonline.comnih.gov This is followed by a second oxidation step, which gives rise to an S-oxide of the thiolactone. informahealthcare.comtandfonline.comnih.gov This S-oxide derivative is a key intermediate in the metabolic cascade. tandfonline.comnih.gov

The thiolactone S-oxide intermediate is further metabolized, leading to the opening of the ring structure and the ultimate formation of a thiol metabolite with a mass-to-charge ratio (m/z) of 619. informahealthcare.comtandfonline.comnih.gov This thiol is considered the likely precursor to MS633, the major in vivo metabolite found in the excreta of monkeys and humans. informahealthcare.comtandfonline.comnih.gov MS633 (m/z 633) is formed through subsequent enzymatic oxidation and S-methylation of the thiol precursor. nih.govnih.gov

In addition to the primary oxidative pathway, a separate mono-oxidation pathway has been identified. informahealthcare.comtandfonline.comnih.gov This alternative route involves the epoxidation of the thiophene ring. tandfonline.comnih.gov The resulting epoxide is then hydrolyzed to form a diol metabolite. informahealthcare.comtandfonline.comnih.gov Both the thiol and diol metabolites are reactive and can be captured for analysis by using a nucleophilic trapping agent such as 3-methoxyphenacyl bromide (MPB). informahealthcare.comtandfonline.comnih.gov

Table 2: Summary of In Vitro Metabolic Pathways of Razuprotafib

| Pathway | Key Steps | Resulting Metabolites |

|---|---|---|

| Primary Oxidation | 1. Oxidation of thiophene ring to thiolactone. informahealthcare.comtandfonline.comnih.gov 2. Second oxidation to form S-oxide of the thiolactone. informahealthcare.comtandfonline.comnih.gov 3. Ring opening to form a thiol. informahealthcare.comtandfonline.comnih.gov | Thiolactone, S-oxide of thiolactone, Thiol (m/z 619), MS633 (S-methylated metabolite, m/z 633) nih.govtandfonline.comnih.gov |

| Mono-Oxidation | 1. Epoxidation of the thiophene ring. informahealthcare.comtandfonline.comnih.gov 2. Hydrolysis of the epoxide. informahealthcare.comtandfonline.comnih.gov | Diol informahealthcare.comtandfonline.comnih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Razuprotafib sodium |

| Razuprotafib |

| MS633 |

In Vivo Metabolite Identification and Disposition in Nonclinical Excreta

Studies in nonclinical species, including rats, dogs, and monkeys, have been conducted to characterize the in vivo metabolism and disposition of razuprotafib following subcutaneous administration. These investigations utilized radiolabeled [14C]-razuprotafib to trace the distribution and excretion of the parent compound and its metabolites.

The primary route of excretion for razuprotafib-related material was found to be through the feces. In all species tested, over 80% of the total recovered radioactivity was eliminated via this pathway. nih.gov

Metabolite profiling in plasma revealed species-specific differences. In rats, a hydrolysis product of razuprotafib (m/z⁻ 380) was the most abundant radioactive component in plasma at the 2-hour time point, accounting for 49% of the peak area radioactivity. nih.gov In contrast, the parent razuprotafib (m/z⁻ 585) was the main component in the plasma of dogs (58%) and monkeys (99.3%). nih.gov

Analysis of excreta confirmed that while razuprotafib is present in the feces of dogs and monkeys, the largest proportion of radioactivity is attributed to its metabolites. nih.gov A major metabolite, identified as an S-methylated oxidized derivative of razuprotafib (m/z⁻ 633), was found in the feces of monkeys. nih.gov

The disposition of razuprotafib in monkeys was determined to be the most representative model for its disposition in humans. nih.gov

Metabolite Distribution in Nonclinical Species

| Species | Primary Excretion Route | Major Circulating Component in Plasma | Key Fecal Metabolites |

| Rat | Feces | Hydrolysis product (m/z⁻ 380) | Not specified |

| Dog | Feces | Razuprotafib (m/z⁻ 585) | Metabolites constitute the greatest percentage of radioactivity |

| Monkey | Feces | Razuprotafib (m/z⁻ 585) | S-methylated oxidized derivative (m/z⁻ 633) |

Summary of Radioactivity Recovery

| Parameter | Finding |

| Overall Recovery | >93% across species nih.gov |

| Time to Majority Recovery | 24-48 hours nih.gov |

| Primary Excretion Pathway | Feces (>80% of recovered dose) nih.gov |

Structure Activity Relationship Sar and Drug Discovery Methodologies

Target Identification and Validation Strategies for VE-PTP Inhibition

The primary target of Razuprotafib (B610421) is Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). nih.gov VE-PTP is a receptor-type protein tyrosine phosphatase (RPTP) found predominantly on the surface of endothelial cells, which form the inner lining of blood vessels. physiology.org

Target Identification: The identification of VE-PTP as a therapeutic target stems from its critical role as a negative regulator of the Tie2 receptor, a tyrosine kinase essential for maintaining vascular health. drugbank.comnih.gov The Tie2 pathway, when activated by its ligands (angiopoietins), promotes vascular stability, prevents leakage, and suppresses inflammation. drugbank.com In various disease states, including diabetic eye disease, the activity of VE-PTP is upregulated, which leads to the deactivation (dephosphorylation) of Tie2. nih.gov This deactivation contributes to vascular instability, leakage, and abnormal blood vessel growth (neovascularization). nih.govnih.gov Therefore, inhibiting VE-PTP was identified as a promising strategy to restore Tie2 activation and normalize vascular function. drugbank.com

Target Validation: Validation of VE-PTP as a drug target involved several lines of evidence:

Genetic Studies: Mouse and human genetic data have implicated the Angiopoietin/Tie2 pathway in the development and maintenance of Schlemm's canal, a critical structure for regulating intraocular pressure. nih.gov

Expression Analysis: Studies confirmed the localization of VE-PTP in the endothelium of Schlemm's canal in both human and mouse eyes, supporting its role in ocular fluid dynamics. nih.govarvojournals.org

Preclinical Models: In mouse models of ophthalmic diseases, inhibiting VE-PTP was shown to suppress ocular neovascularization and block VEGF-induced vascular leakage and retinal detachment. embopress.org Further studies showed that both a small molecule inhibitor (AKB-9778) and genetic inactivation of VE-PTP could counteract vascular permeability induced by various inflammatory agents. embopress.org Systematic proteomic approaches have also been used to identify other substrates of VE-PTP, many of which are related to the regulation of cell junctions, further cementing its role as a key player in junctional signaling. nih.gov

Lead Identification and Optimization in Early-Stage Drug Discovery

Once a target is validated, the next step is to find a "lead compound"—a molecule that shows the desired biological activity. This process often involves screening large libraries of chemical compounds. Methodologies like high-throughput screening (HTS) and fragment-based screening are common. nih.gov For protein tyrosine phosphatases, fragment-based screening using biophysical techniques has been successfully employed to identify novel inhibitors. nih.gov

Razuprotafib (AKB-9778) emerged from such a discovery process as a first-in-class, potent, and selective small-molecule inhibitor of the intracellular catalytic domain of VE-PTP. nih.govclinicaltrialsarena.com

Lead Optimization: A lead compound is rarely perfect; it must be optimized to improve its properties, such as potency (the amount of drug needed to produce an effect) and selectivity (how specifically it binds to the intended target versus other molecules). Razuprotafib demonstrates the hallmarks of a successfully optimized lead compound. It is a highly potent inhibitor of VE-PTP, with a reported half-maximal inhibitory concentration (IC50) of 17 pM. medchemexpress.com

Selectivity is crucial to minimize off-target effects. Razuprotafib was tested against a variety of related phosphatases and showed excellent selectivity. For instance, it is significantly less potent against the structurally related phosphatase PTP1B, which has an IC50 of 780 nM. medchemexpress.com However, it does show high potency against HPTPη and HPTPγ. medchemexpress.com This high degree of potency and selectivity is the result of a rigorous lead optimization process.

| Target Phosphatase | IC50 Value | Reference |

|---|---|---|

| VE-PTP | 17 pM | medchemexpress.com |

| HPTPη | 36 pM | medchemexpress.com |

| HPTPγ | 100 pM | medchemexpress.com |

| PTP1B | 780 nM | medchemexpress.com |

Structure-Activity Relationship (SAR) Studies for VE-PTP Inhibitors

Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. nih.govmdpi.com The goal is to identify the key chemical features (pharmacophores) responsible for the desired effect and to systematically modify the molecule to enhance potency, selectivity, and drug-like properties. nih.gov

While the specific, detailed SAR studies for the development of Razuprotafib are not publicly available, the principles of such studies for protein tyrosine phosphatase inhibitors are well-established. These studies typically involve:

Modifying Core Scaffolds: Synthesizing and testing analogues with different central ring systems (e.g., quinazolines, quinolines) to find the optimal core structure. nih.gov

Varying Substituents: Altering chemical groups at different positions on the lead molecule. For example, in the development of other kinase inhibitors, it was found that small, lipophilic substituents like halogens were preferred at one position, while a wider range of substituents was tolerated at another. nih.gov

Bioisosteric Replacement: Swapping one chemical group for another with similar physical or chemical properties to improve potency or pharmacokinetic characteristics.

Stereochemistry Analysis: Investigating different 3D arrangements (stereoisomers) of the atoms in a molecule, as biological targets are often highly sensitive to stereochemistry.

The high potency and selectivity of Razuprotafib against VE-PTP strongly suggest that an extensive SAR campaign was successfully executed. medchemexpress.com The ability to inhibit VE-PTP at picomolar concentrations while being thousands of times less effective against a closely related enzyme like PTP1B is a direct outcome of fine-tuning the molecule's structure to fit perfectly into the active site of VE-PTP. medchemexpress.comnih.gov

Computational and Experimental Approaches in Preclinical Compound Optimization

The optimization of a preclinical compound like Razuprotafib involves a synergistic combination of computational and experimental methods to predict and verify its behavior.

Computational Approaches: Modern drug design heavily relies on computational tools to accelerate the optimization process. nih.gov While specific models for Razuprotafib are proprietary, standard approaches include:

Molecular Docking: Computer simulations are used to predict how a molecule like Razuprotafib binds to the three-dimensional structure of its target, VE-PTP. This helps chemists design modifications to improve the "fit" and binding affinity. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features necessary for biological activity. This model can then be used to screen virtual libraries for other potential inhibitors or to guide the design of new ones. researchgate.net

Molecular Dynamics Simulations: These simulations model the movement of the protein and the drug over time, providing insights into the stability of their interaction. nih.gov

Experimental Approaches: The predictions from computational models are tested and refined through rigorous experimental work.

In Vitro Studies: Razuprotafib was tested in cell-based assays to confirm its mechanism of action. In human umbilical vein endothelial cells (HUVECs), Razuprotafib was shown to promote Tie2 phosphorylation and activate downstream signaling molecules, including AKT, eNOS, and ERK. medchemexpress.com Other studies using endothelial cells demonstrated that VE-PTP inhibition with Razuprotafib protects against induced vascular permeability. nih.gov

In Vivo Studies: The efficacy of Razuprotafib was evaluated in various animal models. Preclinical data showed that the compound reduces abnormal blood vessel growth and leakage in mouse models of ophthalmic diseases. biospace.com In rabbits, topical ocular administration of Razuprotafib lowered intraocular pressure in a dose-dependent manner. nih.gov Studies in mice confirmed that Razuprotafib increases Tie2 activation in the endothelium of Schlemm's canal, enhances its filtration area, increases outflow facility, and consequently reduces intraocular pressure. nih.govarvojournals.org These preclinical findings provided a strong rationale for advancing Razuprotafib into clinical trials for various vascular and ocular conditions. nih.govclinicaltrialsarena.com

Advanced Research Methodologies for Razuprotafib Sodium Investigation

In Vitro Assay Techniques for Phosphatase Activity and Selectivity

The initial characterization of razuprotafib (B610421) sodium involves in vitro assays to determine its potency and selectivity as a phosphatase inhibitor. These assays are fundamental to understanding its primary pharmacological activity.

IC50 Determination

A crucial parameter for quantifying the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a target enzyme by 50%. The determination of IC50 values is a standard method for evaluating enzyme inhibitors. isirv.orgnih.govresearchgate.net For razuprotafib (also known as AKB-9778), its inhibitory activity against its primary target, vascular endothelial-protein tyrosine phosphatase (VE-PTP, also known as HPTPβ), has been precisely measured. Razuprotafib is a potent inhibitor of VE-PTP with an IC50 of 17 pM. targetmol.commedchemexpress.com

To assess the selectivity of razuprotafib, its inhibitory activity is tested against a panel of other related and unrelated phosphatases. medchemexpress.com This comparative analysis is critical to ensure that the compound's effects are primarily due to the inhibition of the intended target. Razuprotafib demonstrates excellent selectivity for VE-PTP. While it inhibits HPTPη and HPTPγ with IC50 values of 36 pM and 100 pM respectively, it is significantly less potent against the structurally related phosphatase PTP1B, which it inhibits with an IC50 of 780 nM. targetmol.commedchemexpress.com

Table 1: IC50 Values of Razuprotafib Against Various Phosphatases This table is interactive. You can sort and filter the data.

| Phosphatase Target | IC50 Value |

|---|---|

| VE-PTP (HPTPβ) | 17 pM |

| HPTPη | 36 pM |

| HPTPγ | 100 pM |

| PTP1B | 780 nM |

Data sourced from multiple studies. targetmol.commedchemexpress.com

Non-radioactive phosphatase assay systems are commonly employed for these determinations. promega.com These assays measure the amount of free phosphate (B84403) generated from a substrate, where the phosphate release is quantified by measuring the absorbance of a molybdate:malachite green:phosphate complex. promega.com

Cell-Based Compound Screening

Following biochemical assays, cell-based screening methods are utilized to evaluate the activity of compounds within a more physiologically relevant context. nih.govnih.gov These assays can confirm that the compound is cell-permeable and engages its target within the cellular environment. nih.gov For razuprotafib, cell-based assays are used to confirm its ability to inhibit VE-PTP in intact cells and to trigger the desired downstream signaling events, such as the activation of the Tie2 receptor pathway. medchemexpress.com These screens can be performed in a high-throughput format, allowing for the rapid evaluation of numerous compounds. springernature.com For instance, human umbilical vein endothelial cells (HUVECs) can be used to demonstrate that razuprotafib promotes Tie2 phosphorylation and the activation of its downstream signaling molecules. medchemexpress.com Cell-based assays also serve to validate the findings from initial biochemical screens and to predict the potential antifibrotic or other therapeutic effects of a compound by measuring relevant cellular responses, such as the secretion of collagen. mdpi.com

Advanced Imaging and Histological Techniques in Animal Models

To understand the effects of razuprotafib in a whole organism, researchers employ advanced imaging and histological techniques in various animal models.

To confirm that the molecular target of razuprotafib, VE-PTP, is present in the specific tissues of interest, immunofluorescence staining coupled with confocal microscopy is used. This technique allows for the precise visualization of protein localization within cells and tissues. In studies relevant to glaucoma, VE-PTP has been localized to the endothelial cells of Schlemm's canal (SC) in both human and mouse eyes. nih.govarvojournals.orgeugs.org

For this technique, eye sections are stained with primary antibodies specific for VE-PTP. nih.govnih.gov To visualize the staining, fluorescently labeled secondary antibodies are used, and the tissue is imaged with a confocal microscope. This method has confirmed the expression of VE-PTP in the conventional outflow tissues of the eye, specifically restricted to the endothelial cells of Schlemm's canal. nih.gov Co-staining with other endothelial cell markers, such as VE-cadherin, can be performed to further pinpoint the exact location of VE-PTP within the cellular structure. nih.govnih.gov To preserve the phosphorylation state of proteins for related analyses, phosphatase inhibitors like sodium orthovanadate are often added to the buffers during tissue preparation. nih.gov

Intravital microscopy is a powerful technique that allows for the real-time visualization of microcirculatory dynamics in living animals. nih.govnih.govmdpi.com This methodology has been used to assess the effect of razuprotafib on capillary perfusion. In one study, intravital microscopy was used to evaluate whether razuprotafib could improve microcirculatory disturbances in rats undergoing extracorporeal circulation (ECC). mdpi.com The assessment involved observing capillary perfusion, but the results indicated that razuprotafib did not have a beneficial effect on the ECC-induced impairment of this process. mdpi.com

The technique typically involves the intravenous injection of fluorescent tracers, such as high-molecular-weight fluorescein (B123965) isothiocyanate (FITC)-dextran, to delineate the blood vessels and assess vascular permeability. nih.govresearchgate.net The movement of blood cells and plasma can then be recorded and analyzed to quantify parameters like blood flow and functional capillary density. researchgate.net

Molecular Biology Techniques

Molecular biology techniques are essential for dissecting the specific signaling pathways affected by razuprotafib at the molecular level.

A key mechanism of action of razuprotafib is the inhibition of VE-PTP, which leads to the increased phosphorylation and activation of the Tie2 receptor tyrosine kinase. medchemexpress.com The detection of Tie2 phosphorylation is therefore a critical step in confirming the drug's effect. Razuprotafib has been shown to promote the phosphorylation of TIE2 in a concentration-dependent manner in cultured endothelial cells (HUVECs) and in the retinal endothelial cells of animals treated with the compound. targetmol.commedchemexpress.com

The detection of protein phosphorylation is typically achieved through immunoblotting (Western blotting). nih.gov Cell or tissue lysates are prepared, often in the presence of phosphatase inhibitors like sodium orthovanadate to preserve the phosphorylated state of the proteins. nih.govnih.gov The protein of interest, Tie2, can be isolated by immunoprecipitation, and then its phosphorylation status is detected using antibodies that are specific to the phosphorylated form of the protein (phospho-specific antibodies). nih.gov Studies have confirmed that razuprotafib not only enhances ANG1-induced TIE2 activation but also stimulates the phosphorylation of downstream signaling molecules in the TIE2 pathway, including AKT, eNOS, and ERK. medchemexpress.com

To determine if razuprotafib affects the expression of genes within its target pathway, mRNA expression analysis is performed. This is commonly done using quantitative real-time polymerase chain reaction (qRT-PCR). This technique allows for the quantification of the mRNA levels of specific genes, such as Tie1, Tie2, and VE-PTP (PTPRB).

In a study investigating the effects of razuprotafib in a rat model of extracorporeal circulation (ECC), the mRNA expression of these genes was analyzed in lung and kidney tissues. mdpi.com The results showed that in the lungs of rats on ECC, the mRNA expression of Tie2 and VE-PTP was decreased. mdpi.com Razuprotafib treatment did not significantly alter the mRNA expression of Tie2 and VE-PTP in this context. mdpi.com There was a trend suggesting that razuprotafib might protect against the decrease in Tie1 mRNA expression, though this did not reach statistical significance. mdpi.com In the kidneys, the mRNA expression of Tie2, VE-PTP, and Tie1 was not affected by either ECC or razuprotafib treatment. mdpi.com These findings indicate that under these specific experimental conditions, the primary mechanism of razuprotafib is at the level of protein activity (inhibition of VE-PTP) rather than the regulation of gene expression for these key pathway components.

Western Blotting for Protein Expression and Phosphorylation Status

Western blotting is a fundamental technique employed to investigate the effects of Razuprotafib sodium on specific proteins within a cell or tissue sample. This method allows researchers to detect the presence of a target protein and, crucially, to assess its phosphorylation status, which is often indicative of its activation state. Given that this compound acts as a selective inhibitor of vascular endothelial-protein tyrosine phosphatase (VE-PTP), its primary mechanism involves altering the phosphorylation state of the TIE2 receptor and its downstream signaling partners. arvojournals.orgmedchemexpress.com

The investigation of this compound's mechanism of action frequently involves analyzing the TIE2 signaling pathway. In a typical Western blot experiment, cells or tissues are treated with this compound, and then protein lysates are prepared. These lysates are then subjected to gel electrophoresis to separate the proteins by size. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the proteins of interest.

To assess phosphorylation, researchers utilize antibodies that specifically recognize the phosphorylated forms of the target proteins. By comparing the signal from the phospho-specific antibody to the signal from an antibody that detects the total amount of the protein, a ratio can be determined. This ratio provides a quantitative measure of protein activation. For instance, studies have shown that Razuprotafib promotes the phosphorylation of AKT, eNOS, and ERK, all of which are downstream of TIE2 activation. medchemexpress.com

A study on human retinal endothelial cells utilized Western blotting to probe the relationship between VE-PTP and VEGFR2 in the presence of AKB-9778 (Razuprotafib). mdpi.com In such experiments, a control group (untreated) is compared to the Razuprotafib-treated group to observe the change in phosphorylation of key proteins. Furthermore, in some preclinical models, research has indicated that this compound's effects are more pronounced at the protein phosphorylation level rather than on the mRNA expression of the target proteins like TIE2 and VE-PTP. mdpi.commdpi.com

Below is a table summarizing the key proteins analyzed by Western blotting in the context of this compound research and their expected changes.

Table 1: Key Proteins in this compound Research Analyzed by Western Blotting| Protein | Type | Expected Change with this compound |

|---|---|---|

| TIE2 | Receptor Tyrosine Kinase | Increased Phosphorylation |

| VE-PTP | Protein Tyrosine Phosphatase | No change in expression, but its activity is inhibited |

| AKT (Protein Kinase B) | Serine/Threonine Kinase | Increased Phosphorylation |

| eNOS (Endothelial Nitric Oxide Synthase) | Enzyme | Increased Phosphorylation |

| ERK (Extracellular Signal-regulated Kinase) | Mitogen-activated Protein Kinase | Increased Phosphorylation |

| VEGFR2 | Receptor Tyrosine Kinase | Modulation of Phosphorylation |

The data generated from Western blotting provides critical insights into the molecular mechanisms through which this compound exerts its biological effects, particularly in validating its action on the TIE2 pathway.

Ethical Considerations and Animal Welfare in Preclinical Research

Preclinical research involving animal models is a critical component in the development of new therapeutic agents like this compound. However, the use of animals in research necessitates strict adherence to ethical principles and a commitment to animal welfare. Regulatory bodies and research institutions worldwide have established comprehensive guidelines to ensure that animal studies are conducted humanely and with scientific justification.

A key framework guiding the ethical use of animals in research is the principle of the "Three Rs": Replacement , Reduction , and Refinement .

Replacement encourages the use of non-animal methods whenever possible.

Reduction aims to minimize the number of animals used to obtain statistically significant data.

Refinement focuses on modifying procedures to minimize animal pain, suffering, and distress, and to enhance animal welfare.

All research protocols for studies involving animals must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. These committees are responsible for reviewing the scientific rationale of the study, ensuring that the research cannot be conducted without the use of animals, and verifying that the proposed procedures are as humane as possible.

In the context of this compound, a preclinical study conducted in rats explicitly documented its adherence to stringent ethical standards. The study protocol was approved by the Institutional Animal Care and Use Committee of the University of Amsterdam. mdpi.com Furthermore, the research was conducted in accordance with the EU Directive 2010/63/EU on the protection of animals used for scientific purposes and followed the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, which are designed to improve the reporting of animal research. mdpi.com Such disclosures are vital for transparency and for demonstrating a commitment to animal welfare.

Pharmaceutical companies also have internal policies and commitments to uphold high standards of animal welfare in their research and development activities. These often go beyond the basic regulatory requirements and include programs for the socialization and rehoming of animals after their involvement in research.

The following table outlines the key ethical guidelines and considerations pertinent to preclinical research on compounds like this compound.

Table 2: Ethical Guidelines in Preclinical Animal Research| Guideline/Principle | Description |

|---|---|

| The Three Rs (Replacement, Reduction, Refinement) | A framework for minimizing the impact of research on animals. |

| Institutional Animal Care and Use Committee (IACUC) Approval | Mandatory review and approval of all animal research protocols by an independent committee. |

| EU Directive 2010/63/EU | European Union legislation setting standards for the protection of animals used for scientific purposes. |

| ARRIVE Guidelines | A checklist of recommendations to improve the reporting of in vivo experiments, enhancing transparency and reproducibility. |

| Justification of Research | The scientific purpose of the research must be significant enough to warrant the use of animals. |

| Humane Treatment | Researchers must ensure that any pain, suffering, or distress experienced by the animals is minimized through appropriate use of anesthetics, analgesics, and proper care. |

Conceptual and Future Directions in Preclinical Research on Razuprotafib Sodium

Deepening Mechanistic Understanding of Angiopoietin/Tie2 Axis Modulation

The primary mechanism of razuprotafib (B610421) is the targeted inhibition of VE-PTP, a key negative regulator of the Tie2 receptor, a tyrosine kinase expressed on endothelial cells. biospace.comdrugbank.com By binding to and inhibiting the intracellular catalytic domain of VE-PTP, razuprotafib effectively removes the "brake" on Tie2, leading to its activation. nih.govdrugbank.com A significant feature of this mechanism is that it restores Tie2 activation independently of the circulating levels of its natural ligands, the agonist angiopoietin-1 (Angpt1) and the context-dependent antagonist angiopoietin-2 (Angpt2). biospace.comfirstwordpharma.com This suggests that razuprotafib could be effective even in disease states where the balance of these ligands is disrupted.

Preclinical research has established that this Tie2 activation triggers a cascade of downstream signaling events crucial for endothelial health and stability. nih.govmedchemexpress.com Key pathways stimulated include Protein Kinase B (AKT), endothelial Nitric Oxide Synthase (eNOS), and Extracellular signal-Regulated Kinase (ERK). medchemexpress.com Collectively, the activation of these pathways is understood to enhance endothelial cell function, promote vascular stabilization, and maintain the integrity of cell-to-cell junctions, which are vital processes in both physiological and pathological vascular remodeling. drugbank.com

Future preclinical studies could further elucidate the nuances of this modulation. Investigating the long-term consequences of sustained, ligand-independent Tie2 activation on endothelial cell phenotype and function is a critical next step. Research could also focus on the differential effects of razuprotafib-induced signaling in various vascular beds (e.g., retinal, renal, pulmonary), which may exhibit unique responses to Tie2 activation.

Table 1: Razuprotafib's Core Mechanism and Downstream Effects

| Feature | Description | Reference |

|---|---|---|

| Primary Target | Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP) | biospace.comnih.govdrugbank.com |

| Molecular Action | Inhibition of the intracellular catalytic domain of VE-PTP | nih.govdrugbank.com |

| Primary Effect | Activation of the Tie2 receptor | nih.govdrugbank.com |

| Ligand Independence | Activates Tie2 irrespective of Angpt1 or Angpt2 levels | biospace.comfirstwordpharma.com |

| Downstream Pathways | Stimulates phosphorylation of AKT, eNOS, and ERK | nih.govmedchemexpress.com |

| Cellular Outcome | Enhances endothelial function and vascular stabilization | drugbank.com |

Exploration of Novel Preclinical Targets and Signaling Pathways Beyond VE-PTP Inhibition

While VE-PTP is the primary target of razuprotafib, its selectivity and the potential for off-target effects or engagement with alternative signaling pathways are important areas of preclinical investigation. Razuprotafib is a highly potent and selective inhibitor of VE-PTP, with a reported half-maximal inhibitory concentration (IC50) of 17 picomolar (pM). medchemexpress.com Its selectivity has been tested against other related phosphatases; for instance, it inhibits PTP1B, but at a much higher concentration (IC50 of 780 nM), indicating a significant selectivity window. medchemexpress.com However, its potency against other phosphatases like HPTPη (IC50=36 pM) and HPTPγ (100 pM) suggests some potential for overlapping activity that warrants further study. medchemexpress.com

Preclinical research has also sought to confirm that the therapeutic effects of VE-PTP inhibition are mediated primarily through Tie2. Since VE-PTP can also dephosphorylate other substrates like VE-cadherin, it was crucial to dissect these effects. nih.gov A study in aged mice demonstrated that the beneficial effects of razuprotafib on Schlemm's canal function were indeed driven by Tie2 activation and not by changes in the phosphorylation of VE-cadherin at the Y685 site. nih.gov

Beyond the canonical AKT and ERK pathways, preclinical models suggest razuprotafib may influence other signaling networks.

In a murine model of oral squamous cell carcinoma, RNA sequencing analysis of tumor vasculature indicated that razuprotafib may promote vascular normalization by modulating lipid metabolism pathways, particularly through the upregulation of HSD17B7-regulated steroid biosynthesis. patsnap.com

In studies using human brain microvascular endothelial cells, Tie2 activation by razuprotafib was found to mediate cellular proliferation and migration through the Rap1/MEK/ERK signaling pathway. patsnap.com

Future research should continue to map the broader signaling consequences of razuprotafib administration in different cell types and disease contexts to uncover novel mechanisms and potential therapeutic applications.

Investigation of Combination Strategies with Other Therapies in Preclinical Models

The distinct mechanism of razuprotafib, centered on the conventional aqueous outflow pathway in the eye, makes it an ideal candidate for combination therapy with agents that work through different pathways. arvojournals.orgnih.gov Preclinical concepts have been validated in clinical settings where razuprotafib was used as an adjunct to latanoprost (B1674536), a prostaglandin (B15479496) analog that primarily enhances uveoscleral (unconventional) outflow. arvojournals.orgnih.gov The combination resulted in significantly greater IOP reduction than latanoprost alone, supporting a complementary or synergistic interaction. arvojournals.orgnih.gov

Preclinical models have explored other combination strategies:

Intracerebral Hemorrhage: In mouse models of hypertensive intracerebral hemorrhage, combining razuprotafib with antihypertensive drugs was shown to reduce the incidence and volume of bleeding, suggesting a potential neuroprotective strategy through vascular stabilization. patsnap.com

Next-Generation Biologics: The principles of razuprotafib's action have inspired the development of novel biologics. A bispecific antibody that concurrently binds and inhibits both VEGF and VE-PTP has been conceptualized. biospace.com This dual-action molecule aims to inhibit VEGF-driven vascular leakage while simultaneously activating Tie2 to promote vascular stability, representing a powerful combination strategy within a single therapeutic agent for diseases like wet age-related macular degeneration (AMD) and diabetic macular edema (DME). biospace.com

Future preclinical work could explore combinations with anti-inflammatory agents, anti-fibrotic drugs, or other vascular-targeting therapies to address complex, multi-factorial diseases.

Potential for Disease Modification Through Targeted Preclinical Interventions (e.g., Schlemm's Canal Remodeling)

One of the most compelling future directions for razuprotafib research is its potential as a disease-modifying agent, particularly in glaucoma. The Angpt/Tie2 pathway is fundamentally involved in the development and maintenance of Schlemm's canal (SC), the primary drainage structure for aqueous humor. biospace.comnih.govnih.gov Preclinical studies in mice where this pathway is disrupted show a failure of SC to form properly. nih.gov

Razuprotafib directly targets this biology. Its molecular target, VE-PTP, is expressed in the endothelial cells of the SC in both mice and humans. nih.govarvojournals.orgnih.gov Preclinical experiments in mice have provided robust evidence of structural and functional remodeling of the SC following topical razuprotafib administration:

Increased Tie2 Activation: Razuprotafib was shown to increase the phosphorylation and activation of Tie2 specifically within the SC endothelium. nih.govarvojournals.org

Enhanced Outflow Facility: This activation led to a measurable increase in the conventional outflow facility. nih.govnih.gov

Anatomical Remodeling: Mechanistically, razuprotafib increased the filtration area and luminal size of the SC, providing a physical basis for improved fluid drainage. nih.govnih.gov In glaucomatous conditions, SC cells are known to become stiffer with reduced porosity, changes which razuprotafib may counteract. mdpi.com